2-[(3-Methylphenyl)methoxy]benzenethiol
Description
2-[(3-Methylphenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a methoxy group substituted with a 3-methylphenyl moiety at the 2-position of the benzene ring. The compound combines a thiol (-SH) group, which confers high reactivity (e.g., nucleophilicity and susceptibility to oxidation), with a sterically hindered methoxy substituent. This structural arrangement influences its physicochemical properties, including solubility, acidity, and stability.
- Synthetic Pathways: A plausible approach involves Williamson ether synthesis, where 3-methylbenzyl bromide reacts with 2-mercaptophenol under basic conditions. Alternatively, thiol-protection strategies (e.g., using Na₂S₂O₅ in DMSO, as seen in benzothiazole synthesis ) could stabilize intermediates during oxidation-sensitive steps.
- Key Properties: The electron-donating methoxy group likely reduces the thiol’s acidity compared to electron-withdrawing substituents.
Properties
IUPAC Name |
2-[(3-methylphenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14(13)16/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZDMKKOEZZOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(3-Methylphenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis techniques. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The use of advanced chemical reactors and purification systems is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Scientific Research Applications
2-[(3-Methylphenyl)methoxy]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(3-Methylphenyl)methoxy]benzenethiol with structurally or functionally related compounds from the evidence:
Key Comparative Insights:
Electronic Effects: The electron-donating methoxy group in this compound contrasts with the electron-withdrawing nitro group in benzofuran derivatives (e.g., 3j ), which reduces thiol acidity and alters redox behavior. Amino-substituted benzenethiols (e.g., 2-(diphenylamino)benzenethiol ) exhibit enhanced resonance stabilization, delaying oxidation compared to the target compound.
This contrasts with benzothiazole derivatives , where the heterocyclic ring restricts conformational flexibility. Benzofuran-based analogs lack a free thiol group, limiting their utility in metal-chelation or redox applications.
Synthetic Complexity :
- The target compound’s synthesis may face challenges in regioselectivity, akin to benzothiazine derivatives , where multiple reaction centers complicate functionalization. However, its simpler structure (vs. polycyclic systems) likely allows higher yields.
Analytical Characterization: Mass spectrometry (MS) fragmentation patterns for chromones suggest that the target compound’s methoxy and thiol groups would produce diagnostic ions (e.g., cleavage at the CH₂-CH₂ bond between the benzene and 3-methylphenyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
